
3-Chloro-2,6-bis(trichloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,6-bis(trichloromethyl)pyridine, also known as Clopyralid, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the pyridine family and has a molecular formula of C7H2Cl3NO2. Clopyralid is known for its high efficacy, low toxicity, and long-lasting residual effect.
Mechanism of Action
3-Chloro-2,6-bis(trichloromethyl)pyridine works by disrupting the growth and development of susceptible plants. It is a synthetic auxin that mimics the natural plant hormone indoleacetic acid (IAA). 3-Chloro-2,6-bis(trichloromethyl)pyridine binds to the auxin receptor and causes abnormal growth and development in the plant. This leads to the death of the plant or its inability to reproduce. 3-Chloro-2,6-bis(trichloromethyl)pyridine has a high degree of selectivity, meaning that it only affects certain plant species and does not harm desirable plants.
Biochemical and Physiological Effects:
3-Chloro-2,6-bis(trichloromethyl)pyridine has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body. However, 3-Chloro-2,6-bis(trichloromethyl)pyridine can have negative effects on non-target plants and organisms. It can persist in the soil for several months and can be taken up by plants, leading to stunted growth and reduced crop yields. 3-Chloro-2,6-bis(trichloromethyl)pyridine can also leach into groundwater and surface water, potentially contaminating drinking water sources.
Advantages and Limitations for Lab Experiments
3-Chloro-2,6-bis(trichloromethyl)pyridine is a valuable tool for studying plant growth and development. It can be used to investigate the role of auxins in plant physiology and to screen for herbicide-resistant plants. However, 3-Chloro-2,6-bis(trichloromethyl)pyridine has some limitations for lab experiments. It can be difficult to work with due to its high toxicity and potential for environmental contamination. In addition, 3-Chloro-2,6-bis(trichloromethyl)pyridine can be expensive and may not be readily available in some regions.
Future Directions
There are several potential future directions for research on 3-Chloro-2,6-bis(trichloromethyl)pyridine. One area of interest is the development of new herbicides that are more effective and environmentally friendly. Researchers are also investigating the use of 3-Chloro-2,6-bis(trichloromethyl)pyridine in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Another area of interest is the use of 3-Chloro-2,6-bis(trichloromethyl)pyridine in phytoremediation, which could help to clean up contaminated soils and water sources. Finally, researchers are exploring the potential of 3-Chloro-2,6-bis(trichloromethyl)pyridine for use in precision agriculture, where herbicides are applied only where they are needed, reducing the overall amount of herbicide used.
Synthesis Methods
3-Chloro-2,6-bis(trichloromethyl)pyridine can be synthesized through a multistep process that involves the reaction of 2,6-dichloropyridine with trichloroacetic acid and phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to yield 3-Chloro-2,6-bis(trichloromethyl)pyridine. The synthesis method of 3-Chloro-2,6-bis(trichloromethyl)pyridine is well-established and has been optimized for commercial production.
Scientific Research Applications
3-Chloro-2,6-bis(trichloromethyl)pyridine has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of broadleaf weeds, including thistle, clover, and dandelion. 3-Chloro-2,6-bis(trichloromethyl)pyridine is commonly used in turfgrass, cereal crops, and pasture management. In addition, 3-Chloro-2,6-bis(trichloromethyl)pyridine has been studied for its potential use in phytoremediation, which is the process of using plants to remove pollutants from the soil.
properties
CAS RN |
18459-49-9 |
|---|---|
Product Name |
3-Chloro-2,6-bis(trichloromethyl)pyridine |
Molecular Formula |
C7H2Cl7N |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
3-chloro-2,6-bis(trichloromethyl)pyridine |
InChI |
InChI=1S/C7H2Cl7N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H |
InChI Key |
PARSOHKFRQHXEG-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
synonyms |
Pyridine 3-chloro-2,6-bis[trichloromethyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



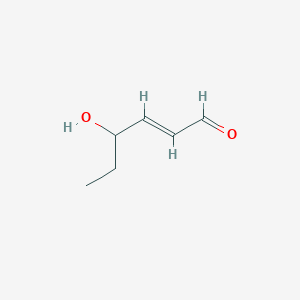
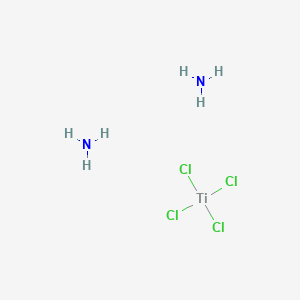
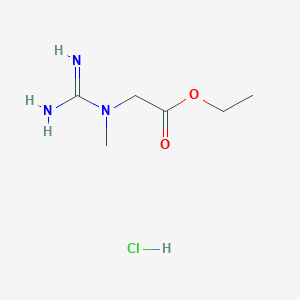
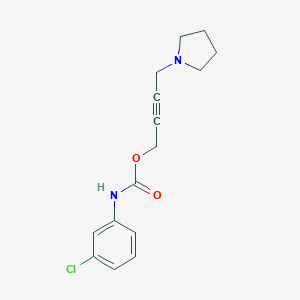

![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)

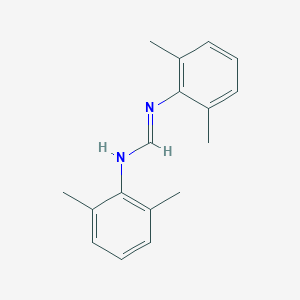
![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)

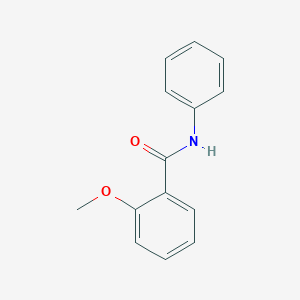
![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)